

An In-Depth Technical Overview of Bisline (C18H27NO6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **Bisline**, a pyrrolizidine alkaloid with the chemical formula C18H27NO6. While specific biological activity and mechanistic data for **Bisline** are not extensively available in current literature, this paper summarizes its known chemical and physical properties. Furthermore, by classifying **Bisline** as a pyrrolizidine alkaloid, we extrapolate potential biological activities and toxicological considerations based on the broader characteristics of this chemical class. This guide aims to serve as a foundational resource for researchers interested in the potential toxicological and pharmacological profiles of **Bisline**.

Chemical and Physical Properties of Bisline

Bisline is a naturally occurring compound identified by the Chemical Abstracts Service (CAS) number 30258-28-7.[1][2][3][4] Its molecular formula is C18H27NO6, and it has a molecular weight of 353.41 g/mol .[1][3][5] The following table summarizes the key quantitative data for **Bisline**.

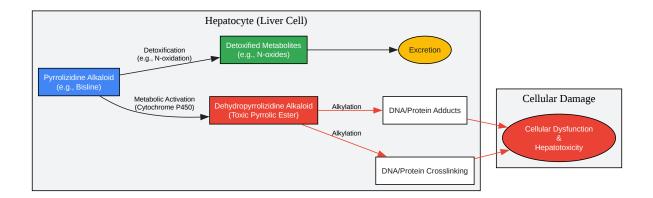
Property	Value	Source
Molecular Formula	C18H27NO6	[1][2][5][6]
Molecular Weight	353.41 g/mol	[1][3][5]
Exact Mass	353.18383758 g/mol	[1][6]
CAS Number	30258-28-7	[1][2][6]
IUPAC Name	(1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0 ¹⁴ ,1 ⁷]heptade c-11-ene-3,8-dione	[6]
Synonyms	Bisline, deacetylisoline	[1]
Melting Point	169 °C	[1][2]
Boiling Point (Predicted)	570.2±50.0 °C	[1][2]
Density (Predicted)	1.30±0.1 g/cm³	[1][2]
pKa (Predicted)	12.74±0.60	[1]

Classification as a Pyrrolizidine Alkaloid

Bisline belongs to the pyrrolizidine alkaloids (PAs), a large group of naturally occurring compounds found in numerous plant species.[1][2][3] PAs are known for their diverse biological activities, which can range from medicinal properties to significant toxicity.[1][2][3] They are esters composed of a necine base (a derivative of pyrrolizidine) and one or more necic acids. [2][3]

Potential Biological Activities and Toxicological Profile of Pyrrolizidine Alkaloids

Specific experimental data on the biological activity of **Bisline** is not available in the public domain. However, based on its classification as a pyrrolizidine alkaloid, a general overview of the potential pharmacological and toxicological properties can be inferred.


Pyrrolizidine alkaloids are recognized for a wide spectrum of biological effects, including:

- Antimicrobial and Antiviral Activity: Some PAs have demonstrated inhibitory effects against various bacteria and viruses.[5]
- Antineoplastic Activity: Certain PAs have been investigated for their potential as anti-cancer agents.[5]
- Acetylcholinesterase Inhibition: This activity suggests potential applications in neurological research.[1]

Despite these potential therapeutic applications, the most well-documented characteristic of many pyrrolizidine alkaloids is their toxicity, particularly hepatotoxicity (liver damage).[2]

General Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The toxicity of most PAs is not inherent to the parent compound but results from its metabolic activation in the liver. The following diagram illustrates a generalized pathway for the metabolic activation and detoxification of pyrrolizidine alkaloids. It is important to note that this is a representative pathway for the class, and the specific metabolism of **Bisline** has not been experimentally determined.

Click to download full resolution via product page

Generalized metabolic pathway of pyrrolizidine alkaloids.

Experimental Protocols

A comprehensive search of scientific literature and databases did not yield specific experimental protocols for the isolation, synthesis, or biological evaluation of **Bisline**. Researchers interested in studying this compound would need to adapt general methodologies used for the study of other pyrrolizidine alkaloids. Such protocols would typically involve:

- Extraction and Isolation: Standard phytochemical techniques for extracting and purifying alkaloids from plant material, such as solvent extraction followed by chromatographic separation (e.g., column chromatography, HPLC).
- Structural Elucidation: Spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm the structure.
- In Vitro Toxicity Assays: Cellular assays using, for example, primary hepatocytes or liver cell lines (e.g., HepG2) to assess cytotoxicity (e.g., MTT assay) and genotoxicity.
- In Vivo Toxicity Studies: Animal models to evaluate systemic toxicity, with a particular focus on histopathological analysis of the liver.
- Metabolism Studies: Incubation with liver microsomes to identify metabolites and characterize the cytochrome P450 enzymes involved in its bioactivation.

Conclusion and Future Directions

Bisline is a pyrrolizidine alkaloid with a defined chemical structure but a largely uncharacterized biological profile. Based on its chemical class, it may possess interesting pharmacological activities, but it also carries a significant risk of hepatotoxicity. Further research is required to isolate or synthesize sufficient quantities of Bisline for detailed biological evaluation. Future studies should focus on in vitro and in vivo toxicological assessments to determine its safety profile and explore any potential therapeutic applications. The development of specific analytical methods for its detection in biological matrices will also be crucial for advancing research on this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisline | C18H27NO6 | CID 181990 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine alkaloid Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Overview of Bisline (C18H27NO6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604929#bisline-molecular-weight-and-formula-c18h27no6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com